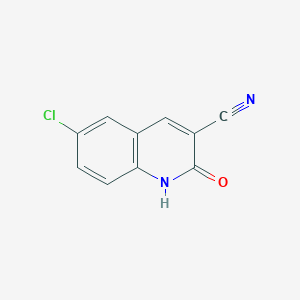

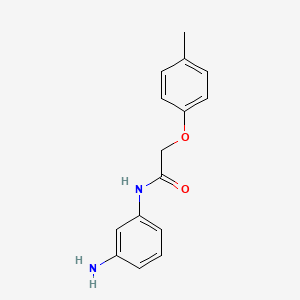

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

説明

“6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of quinoline derivatives involves the construction of the quinoline ring system and reactions to construct fused or binary quinoline-cord heterocyclic systems . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium .Molecular Structure Analysis

The molecular structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The reactions involve the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid .科学的研究の応用

Optoelectronic and Charge Transport Properties

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives exhibit promising structural, electronic, optical, and charge transport properties. Studies on hydroquinoline derivatives, including a compound similar to this compound, have shown their potential as efficient multifunctional materials in optoelectronics. Their properties, such as absorption wavelengths, hole transport tendency, and reorganization energies, suggest applications in electronic and photonic devices (Irfan et al., 2020).

Fluorescent Dye Applications

Derivatives of this compound, particularly those with methoxy groups, have been found to act as stable, solvent, and pH-independent green fluorescent dyes. These compounds can be synthesized through a series of chemical reactions, starting from arylmalonates. Their fluorescence properties open up potential applications in various fields requiring fluorescent markers, such as biological imaging and diagnostics (Enoua et al., 2012).

Synthesis and Chemical Transformations

The chloroquinoline-3-carbonitrile derivatives, including this compound, have been the subject of extensive research focusing on their synthesis and diverse chemical reactions. These compounds are versatile in their chemical reactivity and have been used in the production of biologically active compounds. The variety of reactions they undergo makes them valuable in synthetic organic chemistry (Mekheimer et al., 2019).

Antifungal and Antimicrobial Applications

Research has shown that certain derivatives of this compound possess significant antifungal and antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, indicating their potential use in developing new antimicrobial agents. The variation in functional groups on these compounds can influence their biological activity, making them interesting candidates for pharmaceutical development (Desai et al., 2021).

作用機序

Target of Action

The primary target of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing nerve impulse transmission .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE, the compound disrupts this pathway, leading to an increase in acetylcholine levels in the synaptic cleft .

Pharmacokinetics

The compound’s effectiveness in inhibiting ache suggests that it has sufficient bioavailability to interact with its target .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance nerve impulse transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .

将来の方向性

生化学分析

Biochemical Properties

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. One of the key enzymes it interacts with is acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are typically reduced.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved cognitive function . Additionally, this compound has been shown to influence cell signaling pathways, including those involved in neuroprotection and synaptic plasticity. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of acetylcholinesterase, it inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine . This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neuronal function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity against acetylcholinesterase for extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, potentially enhancing cognitive function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive performance and neuroprotection . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence its overall pharmacological activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially impacting cellular energy production and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach target sites. Additionally, this compound may accumulate in certain tissues, affecting its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its inhibitory activity and its ability to modulate cellular processes, such as gene expression and signal transduction.

特性

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZXBUZOSJRPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319588.png)

![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)